![molecular formula C21H26N2O3S B2743294 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide CAS No. 1005298-77-0](/img/structure/B2743294.png)
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
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Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide, also known as L-768,673, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to possess a range of pharmacological properties that make it an attractive candidate for further research.
Scientific Research Applications
- Researchers have explored the antitumor potential of imidazole-containing compounds. For instance, Yurttas et al. synthesized 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated its antitumor activity against rat glioma (C6) and human hepatocellular carcinoma (HepG2) cell lines .
- Imidazole derivatives have shown antiviral activity. For example, the compound “enviroxime” contains a 1,3-diazole ring and exhibits antiviral effects .
- Some imidazole-based compounds possess anti-inflammatory properties. Investigating whether our compound modulates inflammatory pathways could be valuable .
- Imidazole derivatives have demonstrated antibacterial and antifungal effects. Researchers have synthesized various imidazole-containing molecules with these properties .
- Imidazole-based compounds have been investigated for their antidiabetic effects. Assessing our compound’s impact on glucose metabolism and insulin sensitivity could be insightful .
- Imidazole derivatives often exhibit antioxidant activity. Evaluating our compound’s ability to scavenge free radicals may contribute to understanding its biological effects .
Antitumor Activity
Antiviral Properties
Anti-Inflammatory Effects
Antibacterial and Antifungal Activities
Antidiabetic Potential
Antioxidant Properties
Other Applications
properties
IUPAC Name |
2,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-11-5-6-17-8-9-18(13-19(17)23)22-27(25,26)20-10-7-15(3)12-16(20)4/h7-10,12-14,22H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYFFQQWYQCSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide |
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